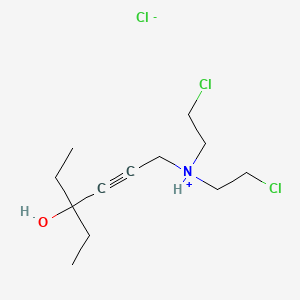![molecular formula C30H18N6O6 B13731037 2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) is a complex organic compound known for its unique structure and properties This compound features a benzene core with three benzimidazole carboxylic acid groups attached at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) typically involves the condensation of benzimidazole derivatives with a benzene tricarboxylic acid precursor. One common method includes the use of Schiff base condensation reactions, where benzimidazole aldehydes react with benzene tricarboxylic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The benzimidazole units can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the benzimidazole units to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine derivatives, and substituted benzimidazole compounds with various functional groups .
Aplicaciones Científicas De Investigación
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions enable the compound to form stable complexes with metals, which can be used in catalysis and materials science .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Similar structure but lacks the carboxylic acid groups, making it less versatile in terms of functionalization.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-imidazole-4-carboxylic acid): Similar core structure but with imidazole units instead of benzimidazole, leading to different chemical properties.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid) is unique due to its combination of benzimidazole units and carboxylic acid groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a highly versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C30H18N6O6 |
|---|---|
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
2-[3,5-bis(6-carboxy-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C30H18N6O6/c37-28(38)13-1-4-19-22(10-13)34-25(31-19)16-7-17(26-32-20-5-2-14(29(39)40)11-23(20)35-26)9-18(8-16)27-33-21-6-3-15(30(41)42)12-24(21)36-27/h1-12H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) |
Clave InChI |
LAYWXXBYZXCNDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=CC(=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C(=O)O)C6=NC7=C(N6)C=C(C=C7)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)





![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)







